N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide
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Overview
Description
N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide is a chemical compound with the molecular formula C18H21NO3. It is known for its unique structure, which includes a benzamide group, a hydroxy group, and an ethyl-methylphenoxyethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2-(3-ethyl-5-methylphenoxy)ethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity. Purification steps, including recrystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups play crucial roles in binding to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methylphenoxy)ethyl]-2-hydroxybenzamide
- N-[2-(3-ethylphenoxy)ethyl]-2-hydroxybenzamide
- N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-methoxybenzamide
Uniqueness
N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in certain applications .
Properties
IUPAC Name |
N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-14-10-13(2)11-15(12-14)22-9-8-19-18(21)16-6-4-5-7-17(16)20/h4-7,10-12,20H,3,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPYOUDMMQLZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCCNC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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